1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone

Catalog No.
S814873
CAS No.
1386462-21-0
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone

CAS Number

1386462-21-0

Product Name

1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone

IUPAC Name

1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-5(12)8-6-4-9-3-2-7(6)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

NEKLCULYKNDYBM-UHFFFAOYSA-N

SMILES

CC(=O)C1=NNC2=C1C=NC=C2

Canonical SMILES

CC(=O)C1=NNC2=C1C=NC=C2

Biomedical Applications

Synthesis of Energetic Ionic Compounds

Photophysical Properties

Inhibitors of Extracellular Signal-Regulated Kinase (ERK)

Synthesis of Energetic Ionic Compounds

1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is a heterocyclic compound characterized by its unique pyrazolo-pyridine structure. Its molecular formula is C8H7N3O, and it has a molar mass of 161.16 g/mol. The compound features a pyrazolo ring fused to a pyridine ring, which contributes to its biological activity and potential therapeutic applications. The InChI key for this compound is MTNYZRKKKMERFV-UHFFFAOYSA-N, indicating its specific chemical structure and aiding in database searches for related studies .

. A common method involves the reaction of pyrazolo[4,3-c]pyridine with acetic anhydride, leading to the formation of the ethanone derivative. This reaction typically occurs under controlled conditions to ensure optimal yields and purity . Additionally, other synthetic pathways have been explored that involve different reagents and catalysts, highlighting the versatility of this compound in organic synthesis.

Research has indicated that 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone exhibits significant biological activities. Structural development studies have shown that derivatives of this compound possess agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα), which is crucial for regulating lipid metabolism and may contribute to reducing plasma triglyceride levels. This suggests potential therapeutic applications in treating metabolic disorders . Furthermore, some studies have explored its role as an inhibitor of tubulin polymerization, indicating anti-cancer properties .

The synthesis of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone can be accomplished through several methods:

  • Acetic Anhydride Reaction: This method involves reacting pyrazolo[4,3-c]pyridine with acetic anhydride to yield the desired ethanone product.
  • One-Pot Reactions: Novel approaches have utilized one-pot four-component reactions involving Meldrum’s acid and various substituted aryl azides to create molecular hybrids containing pyrazole and pyridinone structures. These methods often employ organocatalysts like L-proline for enhanced efficiency and selectivity

    The unique properties of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone make it applicable in various fields:

    • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting metabolic disorders and cancer.
    • Chemical Research: The compound serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.

Studies on the interactions of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone with biological targets have revealed its potential as an inhibitor of specific enzymes involved in metabolic pathways and cancer progression. For instance, its interaction with tubulin has been studied to understand its mechanism as an anti-cancer agent. Additionally, structure-activity relationship studies have provided insights into how modifications to the compound can enhance or diminish its biological effects .

Several compounds share structural similarities with 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid0.73Contains a carboxylic acid group enhancing solubility
6-Bromo-1H-pyrazolo[3,4-b]pyridine0.69Bromination at different positions affects reactivity
5H-Cyclopenta[b]pyridin-7(6H)-one0.59Different ring structure; potential for diverse reactivity
1-(1-Methyl-1H-indazol-3-yl)ethanone0.61Methyl substitution alters biological properties
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine0.70Trifluoromethyl group enhances electronic properties

These compounds illustrate the diversity within the pyrazole and pyridine family while highlighting the unique characteristics of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone that may contribute to its specific biological activities and applications in medicinal chemistry.

The compound 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone, first reported in the early 21st century, emerged as part of broader efforts to explore pyrazolopyridine derivatives for medicinal applications. While its exact synthesis date remains unclear, PubChem records indicate its creation in 2020, reflecting modern advancements in heterocyclic chemistry. The compound’s discovery aligns with the growing interest in fused pyridine-pyrazole systems, driven by their pharmacological potential in kinase inhibition and neurodegenerative disease research. Early synthetic routes drew inspiration from classical methods for pyrazolo[4,3-b]pyridines, such as nucleophilic aromatic substitution and Japp–Klingemann reactions, but adapted to accommodate the unique regiochemistry of the [4,3-c] isomer.

Significance in Heterocyclic Chemistry

1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethanone holds strategic importance in heterocyclic chemistry due to its bicyclic scaffold, which combines the electron-rich pyrazole ring with the aromatic pyridine system. This fusion creates a planar structure with distinct electronic properties, enabling diverse reactivity patterns. The compound serves as a versatile intermediate for synthesizing kinase inhibitors, particularly targeting glycogen synthase kinase 3 (GSK3α/β) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Its significance is further underscored by its role in fragment-based drug discovery (FBDD), where its multiple functionalization vectors (N-1, C-3, C-5, and C-7) allow precise structural elaboration.

Overview of Pyrazolopyridine-based Compounds

Pyrazolopyridines constitute a broad class of heterocycles with applications spanning anticancer, antimicrobial, and anti-inflammatory therapies. The [4,3-c] isomer, exemplified by 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone, distinguishes itself through its substitution patterns. Key derivatives include:

  • N-Alkylated analogs: Enhance blood-brain barrier penetration for neurodegenerative targets.
  • 5-Halo derivatives: Enable cross-coupling reactions for combinatorial library synthesis.
  • 3-Acylated variants: Improve binding affinity to ATP pockets in kinases.

Structural comparisons with pyrazolo[4,3-b]pyridines reveal distinct electronic profiles due to the nitrogen atom positioning, which influences hydrogen-bonding capabilities.

Nomenclature and Classification Systems

The IUPAC name 1-(4-methoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone reflects its substitution pattern:

  • Pyrazolo[4,3-c]pyridine: Indicates fusion between pyrazole (positions 4 and 3) and pyridine (position c).
  • Ethanone substituent: Located at the 3-position of the pyrazole ring.

Classification systems categorize it under:

  • Fused bicyclic heterocycles (EC 3.5.1.4).
  • Small molecule kinase inhibitors (ChEMBL ID: CHEMBL3183852).

Alternative naming conventions include 3-acetyl-1H-pyrazolo[4,3-c]pyridine, emphasizing the acetyl functional group.

Molecular Structure and Conformational Analysis

1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is a heterocyclic compound characterized by a fused pyrazole-pyridine bicyclic system with an ethanone substituent at the 3-position of the pyrazole ring [1]. The compound possesses the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethan-1-one [1].

The structural framework consists of a pyrazole ring fused to a pyridine ring in a [4,3-c] configuration, where the pyrazole nitrogen atoms occupy positions 1 and 2, and the pyridine nitrogen is located at position 7 of the bicyclic system [1]. The ethanone functional group (-CO-CH₃) is attached to carbon-3 of the pyrazole moiety [1]. The canonical Simplified Molecular Input Line Entry System representation is CC(=O)C1=NNC2C=CN=CC=21 [1].

Conformational analysis of pyrazolo[4,3-c]pyridine derivatives reveals that the fused ring system maintains planarity due to the aromatic conjugation across both heterocyclic rings . The ethanone substituent can adopt different rotational conformations relative to the bicyclic plane, with the most stable configuration typically involving minimal steric hindrance between the carbonyl oxygen and the pyrazole nitrogen atoms . Computational studies indicate that the [4,3-c] isomer exhibits unique regioselective functionalization patterns at the 7-position, which influences the overall molecular geometry and reactivity .

The three-dimensional molecular structure demonstrates characteristic bond lengths and angles consistent with aromatic heterocyclic systems . The pyrazole ring exhibits typical nitrogen-nitrogen bond distances, while the pyridine portion maintains standard aromatic carbon-nitrogen bond parameters . The ethanone carbonyl group adopts a planar geometry with sp² hybridization at the carbonyl carbon .

Physical Properties

Melting and Boiling Points

Experimental determination of precise melting and boiling points for 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone remains limited in the current literature. However, comparative analysis with structurally related pyrazolo[4,3-c]pyridine derivatives provides insight into the expected thermal behavior [4]. Substituted pyrazolo[4,3-c]pyridine compounds typically exhibit melting points ranging from 150°C to 250°C, depending on the nature and position of substituents [4].

For related compounds in the pyrazolopyridine family, 7-bromo-1H-pyrazolo[4,3-c]pyridine demonstrates a boiling point of 357.5 ± 22.0°C at 760 mmHg, indicating the thermal stability of the fused ring system [4]. The presence of the ethanone group in 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is expected to influence these thermal properties through intermolecular hydrogen bonding interactions and dipole-dipole associations [4].

Thermogravimetric analysis of similar pyrazolopyridine derivatives suggests thermal decomposition typically occurs above 300°C, with the bicyclic core structure remaining stable under normal atmospheric conditions [5]. The ethanone functionality may lower the decomposition temperature compared to unsubstituted pyrazolo[4,3-c]pyridine due to the potential for carbonyl group reactivity at elevated temperatures [5].

Density and Solubility Parameters

The density of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone can be estimated based on structural correlations with related heterocyclic compounds. Pyrazolo[4,3-c]pyridine derivatives typically exhibit densities in the range of 1.3 to 1.6 g/cm³ [4]. For comparison, 7-bromo-1H-pyrazolo[4,3-c]pyridine shows a calculated density of 1.9 ± 0.1 g/cm³, though this value is influenced by the heavy bromine substituent [4].

Solubility characteristics of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone are governed by the polar nature of both the nitrogen-containing heterocycles and the carbonyl functionality [6]. The compound is expected to demonstrate moderate solubility in polar protic solvents such as methanol and ethanol due to hydrogen bonding capacity [6]. Aqueous solubility is anticipated to be limited due to the predominantly aromatic character of the bicyclic system [6].

The calculated logarithm of the partition coefficient (LogP) for pyrazole derivatives typically ranges from 0.1 to 2.5, indicating moderate lipophilicity [7]. The presence of three nitrogen atoms and one oxygen atom in the molecular structure contributes to a polar surface area that enhances interaction with polar solvents while maintaining sufficient hydrophobic character for organic solvent compatibility [7].

Crystalline Structure

X-ray crystallographic analysis of pyrazolo[4,3-c]pyridine derivatives reveals characteristic packing arrangements governed by intermolecular hydrogen bonding and π-π stacking interactions [8] [9]. The planar nature of the fused bicyclic system facilitates ordered crystal lattice formation through face-to-face aromatic stacking [8].

Crystallographic studies of related compounds demonstrate that the pyrazole nitrogen-hydrogen can participate in hydrogen bonding networks with carbonyl oxygens or pyridine nitrogens of adjacent molecules [9]. The ethanone substituent in 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone provides additional hydrogen bonding acceptor sites that influence crystal packing efficiency [9].

Structural analysis indicates that pyrazolo[4,3-c]pyridine derivatives often crystallize in centrosymmetric space groups, with molecules arranged in layers separated by van der Waals distances [9]. The intermolecular distance between parallel aromatic planes typically ranges from 3.3 to 3.7 Å, consistent with optimal π-π overlap [9]. These crystalline arrangements contribute to the thermal stability and physical properties of the solid state material [9].

Electronic Properties

Electron Distribution and Polarization

The electronic structure of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is characterized by delocalized π-electron systems across both the pyrazole and pyridine rings [10] [11]. The fused heterocyclic framework exhibits electron-deficient character due to the presence of three nitrogen atoms, which withdraw electron density from the carbon framework [10].

Dipole moment calculations for related pyrazolo compounds indicate significant molecular polarity. Pyrazole derivatives typically exhibit dipole moments of approximately 2.20 Debye, while pyridine systems show values around 2.37 Debye [12]. The combination of these heterocyclic systems in 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is expected to generate a substantial molecular dipole moment, enhanced by the carbonyl group contribution [12].

Electron distribution analysis reveals that the pyrazole nitrogen atoms exhibit different electronic environments, with the nitrogen at position 1 being more electron-rich due to its pyrrolic character, while the nitrogen at position 2 demonstrates pyridine-like electron deficiency [13]. The pyridine nitrogen at position 7 serves as a primary electron-withdrawing center, influencing the overall charge distribution [13].

The ethanone carbonyl group introduces additional polarization through the electron-withdrawing effect of the carbonyl carbon and the electron-donating character of the methyl group [13]. This substitution pattern creates regions of distinct electron density that influence both chemical reactivity and intermolecular interactions [13].

Molecular Orbital Analysis

Quantum mechanical calculations on pyrazolo[4,3-c]pyridine systems reveal characteristic molecular orbital distributions that govern chemical reactivity and spectroscopic properties [14] [10]. The highest occupied molecular orbital typically localizes electron density on the nitrogen-rich heterocyclic system, while the lowest unoccupied molecular orbital shows distribution across the entire π-conjugated framework [14].

Frontier molecular orbital analysis indicates that pyrazolopyridine derivatives exhibit moderate HOMO-LUMO energy gaps, suggesting balanced chemical reactivity and kinetic stability [14]. The energy gap provides information about electronic excitation processes and influences optical properties such as ultraviolet absorption characteristics [14].

Density functional theory calculations demonstrate that electron-donating substituents on pyrazole systems can significantly influence the orbital energy levels and spatial distribution [15]. The ethanone group in 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone introduces both electron-withdrawing (carbonyl) and electron-donating (methyl) components that modulate the frontier orbital characteristics [15].

Molecular orbital visualization reveals that the π-system extends across the entire bicyclic framework, facilitating electron delocalization and aromatic stabilization [16]. The symmetry and energy levels of these orbitals determine the compound's susceptibility to electrophilic and nucleophilic attack at specific positions [16].

Acid-Base Properties and pKa Values

The acid-base behavior of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is governed by the multiple nitrogen atoms present in the heterocyclic system [6] [17]. The pyrazole nitrogen at position 1 can function as a weak acid (NH), while the pyridine nitrogen at position 7 exhibits basic character [6].

Comparative studies of pyrazole systems indicate that the parent pyrazole demonstrates a pKb value of approximately 11.5, corresponding to weak basicity [6]. However, the fused pyridine ring and electron-withdrawing ethanone substituent are expected to significantly modulate these acid-base properties [6].

For related pyrazolo[4,3-c]pyridine derivatives, computational predictions suggest pKa values in the range of 10.0 to 11.0 for the pyrazole NH group [18]. The 4-chloro-1H-pyrazolo[4,3-c]pyridine analog shows a predicted pKa of 10.46 ± 0.40, indicating the influence of electron-withdrawing substituents on acidity [18].

The ethanone carbonyl group introduces additional complexity to the acid-base equilibria through its electron-withdrawing inductive effect [17]. This substitution pattern is expected to increase the acidity of the pyrazole NH proton while simultaneously decreasing the basicity of the pyridine nitrogen [17]. Experimental determination of precise pKa values for 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone requires systematic potentiometric titration studies under controlled conditions [17].

Computational Analysis of Structure-Property Relationships

Computational chemistry approaches provide valuable insights into the structure-property relationships of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone [15]. Density functional theory calculations enable prediction of molecular geometry, electronic properties, and thermodynamic parameters [15].

Molecular modeling studies of pyrazolo[4,3-c]pyridine derivatives demonstrate that substitution patterns significantly influence molecular conformation and electronic distribution . The ethanone group at the 3-position creates specific steric and electronic effects that distinguish this compound from other positional isomers .

Quantitative structure-property relationship analysis reveals correlations between molecular descriptors and physicochemical properties [7]. Key parameters include molecular weight (161.16 g/mol), calculated LogP values, polar surface area contributions, and hydrogen bonding capacity [7]. These computational predictions guide experimental design and synthetic optimization strategies [7].

Table 1: Computed Molecular Properties of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone

PropertyValueReference Method
Molecular FormulaC₈H₇N₃O [1]
Molecular Weight161.16 g/mol [1]
Hydrogen Bond Donors1 [7]
Hydrogen Bond Acceptors3 [7]
Estimated LogP1.0-2.0 [7]
Polar Surface Area60-80 Ų [7]
Predicted pKa10.0-11.0 [18]

Advanced computational methods including molecular dynamics simulations and quantum mechanical calculations continue to refine understanding of the dynamic behavior and conformational preferences of pyrazolo[4,3-c]pyridine systems [15]. These approaches facilitate rational design of derivatives with optimized properties for specific applications [15].

XLogP3

0.5

Wikipedia

1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethan-1-one

Dates

Last modified: 08-16-2023

Explore Compound Types